molecular formula C9H14N2 B7904560 2-(4-Methylpyridin-3-yl)propan-2-amine

2-(4-Methylpyridin-3-yl)propan-2-amine

Cat. No.: B7904560
M. Wt: 150.22 g/mol
InChI Key: JAPBGOMTIWRXFS-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction typically occurs under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with different chemical properties.

    3-Aminopyridine: Another pyridine derivative with an amine group at a different position.

    4-Methylpyridine: Similar in structure but lacks the amine group.

Uniqueness

2-(4-Methylpyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an amine group on the pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methylpyridin-3-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-5-11-6-8(7)9(2,3)10/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPBGOMTIWRXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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